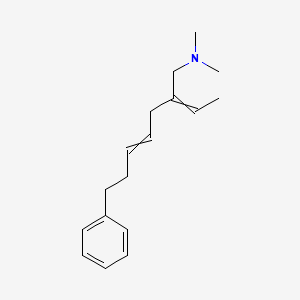

2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine

CAS No.: 653584-57-7

Cat. No.: VC16792692

Molecular Formula: C17H25N

Molecular Weight: 243.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653584-57-7 |

|---|---|

| Molecular Formula | C17H25N |

| Molecular Weight | 243.4 g/mol |

| IUPAC Name | 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine |

| Standard InChI | InChI=1S/C17H25N/c1-4-16(15-18(2)3)11-7-5-8-12-17-13-9-6-10-14-17/h4-7,9-10,13-14H,8,11-12,15H2,1-3H3 |

| Standard InChI Key | HHRXKMWJQPUDTC-UHFFFAOYSA-N |

| Canonical SMILES | CC=C(CC=CCCC1=CC=CC=C1)CN(C)C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine systematically describes its structure:

-

A seven-carbon hept-4-enyl chain () forms the backbone.

-

A phenyl group () is attached at the seventh carbon.

-

An ethylidene group () branches from the second carbon.

The SMILES notation and InChIKey provide unambiguous representations of its connectivity .

Table 1: Key Identifiers of 2-Ethylidene-N,N-Dimethyl-7-Phenylhept-4-en-1-Amine

| Property | Value | Source |

|---|---|---|

| CAS No. | 653584-57-7 | |

| Molecular Formula | ||

| Molecular Weight | 243.4 g/mol | |

| SMILES | CC=C(CC=CCCC1=CC=CC=C1)CN(C)C | |

| InChIKey | HHRXKMWJQPUDTC-UHFFFAOYSA-N |

Synthesis and Preparation

Hypothetical Synthetic Pathways

While no explicit synthesis protocols for this compound are documented, analogous unsaturated amines are typically synthesized via:

-

Alkylation Reactions: Reacting primary amines with alkyl halides or sulfates in the presence of bases. For example, dimethyl sulfate could methylate a primary amine intermediate .

-

Condensation Reactions: Aldehydes or ketones may condense with amines to form imines, followed by reduction to secondary amines.

-

Cross-Metathesis: Olefin metathesis could position the ethylidene group selectively .

The ethylidene group’s stereochemistry (E/Z) remains unspecified in available literature, presenting a challenge for reproducibility.

Physicochemical Properties

Experimental and Predicted Data

-

LogP (Partition Coefficient): 4.07, indicating high lipophilicity .

-

Polar Surface Area (PSA): 3.24 Ų, suggesting low polarity and poor water solubility .

-

Stability: The conjugated double bond (hept-4-enyl) may confer susceptibility to oxidative degradation.

Research Gaps and Future Directions

Priority Investigations

-

Synthesis Optimization: Developing stereoselective routes to control ethylidene configuration.

-

Spectroscopic Characterization: NMR and X-ray crystallography to resolve structural ambiguities.

-

Biological Screening: Assessing toxicity, receptor binding, and antimicrobial efficacy.

Computational Modeling

QSAR (Quantitative Structure-Activity Relationship) studies could predict bioactivity and guide derivative design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume